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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-methylbenzoic

acid

CAS No.: 32176-94-6

Cat. No.: B1601618

Get Quote

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzoic Acid (CAS 32176-94-6)[1]

PART 1: EXECUTIVE SUMMARY
2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6) is a specialized aromatic carboxylic

acid serving as a critical scaffold in medicinal chemistry and organic synthesis.[2] It is

structurally characterized by a toluene core functionalized with two methoxy groups at the 2-

and 5-positions and a carboxylic acid moiety at the 1-position.

This compound is primarily utilized as a late-stage intermediate in the synthesis of

phenethylamine-based ligands for serotonin receptors (specifically 5-HT2A and 5-HT2C),

including the well-known "2C" and "DOx" families of psychoactive research chemicals. Beyond

neuropharmacology, it serves as a versatile building block for constructing complex

heterocyclic systems and radiolabeled tracers for Positron Emission Tomography (PET).

Key Technical Highlights:

Chemical Role: Precursor for amides, esters, and phenethylamines.
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Primary Application: Structure-Activity Relationship (SAR) studies of serotonergic signaling.

Stability: Stable under standard laboratory conditions; sensitive to strong oxidizers.[3]

PART 2: CHEMICAL IDENTITY &
PHYSICOCHEMICAL PROPERTIES
The following data consolidates the structural and physical constants of CAS 32176-94-6.

Table 1: Chemical Identity & Constants
Property Data

CAS Number 32176-94-6

IUPAC Name 2,5-Dimethoxy-4-methylbenzoic acid

Synonyms
2,5-Dimethoxy-p-toluic acid; 4-Methyl-2,5-

dimethoxybenzoic acid

Molecular Formula C₁₀H₁₂O₄

Molecular Weight 196.20 g/mol

SMILES COC1=CC(C)=C(OC)C=C1C(=O)O

InChI Key
A342983 (Internal Ref) / Calculated from

structure

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol,

Chloroform; Sparingly soluble in water

Acidity (pKa)
~4.2 (Predicted based on benzoic acid

derivatives)

Structural Analysis
The molecule features a 1,2,4,5-tetrasubstituted benzene ring. The para-arrangement of the

methyl group relative to the carboxylic acid, combined with the electron-donating methoxy

groups at the ortho and meta positions (relative to the acid), creates an electron-rich aromatic
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system. This electronic density makes the ring susceptible to electrophilic aromatic substitution

if the acid group is not deactivated, but the carboxylic acid moiety generally directs further

functionalization to the amide or ester derivatives.

PART 3: SYNTHETIC PATHWAYS
The synthesis of 2,5-dimethoxy-4-methylbenzoic acid typically proceeds via the oxidation of

its corresponding aldehyde or through lithiation of the aryl bromide. The Aldehyde Oxidation

Route is preferred for scale and safety in a standard laboratory setting.

Pathway Diagram

Reaction Types

2,5-Dimethoxytoluene
(CAS 24599-58-4)

2,5-Dimethoxy-4-methylbenzaldehyde
(CAS 4925-88-6)

POCl3, N-Methylformanilide
(Vilsmeier-Haack)

2,5-Dimethoxy-4-methylbenzoic Acid
(CAS 32176-94-6)

NaClO2, NaH2PO4
(Pinnick Oxidation)

1-Bromo-2,5-dimethoxy-4-methylbenzene

1. n-BuLi, THF, -78°C
2. CO2 (g)
3. H3O+

Formylation

Oxidation

Lithiation/Carboxylation

Click to download full resolution via product page

Caption: Figure 1. Primary synthetic strategies for accessing CAS 32176-94-6. The Vilsmeier-

Haack/Pinnick sequence is the industry standard.

PART 4: DETAILED EXPERIMENTAL PROTOCOLS
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This section details the Pinnick Oxidation of 2,5-dimethoxy-4-methylbenzaldehyde. This

method is chosen for its mild conditions, high yield, and lack of toxic heavy metal byproducts

(unlike KMnO₄ or Chromium oxidations).

Protocol: Pinnick Oxidation of 2,5-Dimethoxy-4-methylbenzaldehyde
Objective: Selective oxidation of the aldehyde moiety to the carboxylic acid without affecting the

electron-rich aromatic ring.

Reagents:

2,5-Dimethoxy-4-methylbenzaldehyde (1.0 equiv)

Sodium Chlorite (NaClO₂, 80% tech grade, 1.5 equiv)

Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.2 equiv)

2-Methyl-2-butene (Scavenger, 5.0 equiv)

tert-Butanol (t-BuOH) / Water (3:1 v/v solvent mixture)

Workflow:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde

(10 mmol) in 40 mL of t-BuOH. Add 10 mL of water and the 2-methyl-2-butene (50 mmol).

Note: 2-Methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl) generated in

situ, preventing chlorination of the aromatic ring.

Oxidant Addition: Dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (12 mmol) in 15 mL of water.

Add this solution dropwise to the stirring aldehyde mixture over 15 minutes at room

temperature.

Observation: The reaction mixture may turn slight yellow but should remain homogeneous.

Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor reaction

progress by TLC (eluent: Hexane/Ethyl Acetate 3:1). The aldehyde spot (higher Rf) should

disappear, replaced by the acid spot (lower Rf, streaks on silica).
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Workup:

Concentrate the mixture under reduced pressure to remove t-BuOH.

Dilute the aqueous residue with 20 mL water and basify to pH 10 with 1M NaOH (to

dissolve the acid as its sodium salt).

Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted aldehyde or

neutral impurities.

Acidify the aqueous layer carefully with 1M HCl to pH 2. The product should precipitate as

a white solid.[4]

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95%.

PART 5: ANALYTICAL CHARACTERIZATION
To validate the identity of CAS 32176-94-6, researchers should verify the following spectral

signatures.

Table 2: Expected NMR & MS Data
Technique Signal Assignment

¹H NMR (400 MHz, DMSO-d₆)

δ 12.50 (br s, 1H, -COOH)δ 7.25 (s, 1H, Ar-H6)δ

6.95 (s, 1H, Ar-H3)δ 3.80 (s, 3H, -OCH₃)δ 3.75

(s, 3H, -OCH₃)δ 2.20 (s, 3H, Ar-CH₃)

¹³C NMR (100 MHz, DMSO-d₆)

δ 167.5 (C=O), 152.0 (C-O), 150.5 (C-O), 135.0

(C-Ar), 128.0 (C-Ar), 116.5 (CH-Ar), 114.0 (CH-

Ar), 56.5 (OCH₃), 56.0 (OCH₃), 16.5 (CH₃)

Mass Spectrometry (ESI-)
m/z 195.1 [M-H]⁻ (Negative mode preferred for

carboxylic acids)
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PART 6: APPLICATIONS IN DRUG DISCOVERY
This compound is a fundamental building block for exploring the 5-HT2A receptor

pharmacophore. The 2,5-dimethoxy substitution pattern is critical for binding affinity at

serotonin receptors, a relationship established in seminal SAR studies.

SAR Workflow Diagram

2,5-Dimethoxy-4-methylbenzoic Acid
(CAS 32176-94-6)

Amide Derivatives
(Ligand Optimization)

Amine coupling
(EDC/HOBt)

Ester Precursors
(Prodrugs/Radiolabels)

Esterification

2,5-Dimethoxy-4-methylphenethylamine
(2C-D Analogues)

Reduction (LiAlH4)
(Theoretical Pathway)

5-HT2A Receptor Agonist Screening

Binding Affinity (Ki)
PET Radiotracer Synthesis

(via C-11 Methylation)

Precursor for labeling

Functional Potency (EC50)
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Caption: Figure 2. Downstream applications of CAS 32176-94-6 in medicinal chemistry and

radiopharmacology.

Significance in Research
Ligand Design: The acid functionality allows for the rapid generation of amide libraries to

probe the steric tolerance of the receptor binding pocket.

Isotopic Labeling: The methyl group at the 4-position or the methoxy groups are common

sites for Carbon-11 or Tritium labeling, enabling in vivo imaging studies of biodistribution.
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PART 7: SAFETY & HANDLING
GHS Classification:

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible to

prevent long-term oxidative degradation.

Disposal: Dispose of as solid organic waste. Do not discharge into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

